Icaridin

Catalog No.
S530338
CAS No.
119515-38-7
M.F
C12H23NO3
M. Wt
229.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icaridin

CAS Number

119515-38-7

Product Name

Icaridin

IUPAC Name

butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

InChI

InChI=1S/C12H23NO3/c1-3-10(2)16-12(15)13-8-5-4-6-11(13)7-9-14/h10-11,14H,3-9H2,1-2H3

InChI Key

QLHULAHOXSSASE-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble
In water, 8.2 g/L (pH 4-9); 8.6 g/L (unbuffered), at 20 °C
In water, 8.2X10+3 mg/L at 20 °C, pH 4-9
In acetone, 7520 g/L at 20 °C

Synonyms

1-(1-methylpropoxycarbonyl)-2-(2-hydroxyethyl)piperidine, 2-(2-hydroxyethyl)-1-piperidinecarboxylic acid 1-methylpropyl ester, Bayrepel, icaridin, KBR 3023, picaridin, Saltidin, sec-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

Canonical SMILES

CCC(C)OC(=O)N1CCCCC1CCO

The exact mass of the compound Picaridin is 229.16779 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insolublein water, 8.2 g/l (ph 4-9); 8.6 g/l (unbuffered), at 20 °cin water, 8.2x10+3 mg/l at 20 °c, ph 4-9in acetone, 7520 g/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Icaridin (also known as Picaridin) is a synthetic insect repellent derived from the piperidine chemical family, structurally related to compounds found in pepper plants. It functions as a broad-spectrum repellent by creating a vapor barrier on the skin that blocks the sensory perception of insects like mosquitoes and ticks, rather than by killing them. Recognized by major health organizations like the World Health Organization (WHO) and the U.S. Centers for Disease Control (CDC), Icaridin is a procurement-relevant alternative to older repellent technologies, valued for its comparable efficacy, favorable safety profile, and superior material and cosmetic properties. It is a colorless, nearly odorless liquid, a key attribute for formulation in consumer and professional products.

While Icaridin, DEET, and IR3535 are all effective insect repellents, they are not functionally interchangeable in product formulation or material selection. The primary differentiator is material compatibility; DEET is a known solvent that can damage plastics, synthetic fabrics (like rayon and spandex), leather, and painted surfaces, a critical failure point for many consumer and industrial applications. Icaridin does not share this plasticizing property and is compatible with a wide range of materials, including plastics and synthetic coatings. Furthermore, significant differences in dermal absorption rates, skin feel (non-greasy vs. oily), and odor profile mean that substituting one active for another requires complete reformulation to meet performance, safety, and user experience specifications. Therefore, selecting Icaridin is a deliberate choice for material-safe, user-friendly formulations, not a simple commodity substitution.

Formulation & Packaging Advantage: Superior Material Compatibility Over DEET

Unlike DEET, a powerful solvent capable of dissolving certain plastics, synthetic fibers, paints, and vinyl, Icaridin is chemically non-aggressive towards these materials. This makes Icaridin suitable for products packaged in standard plastic containers and for use around sensitive equipment, outdoor gear, and synthetic clothing without risk of damage. A World Health Organization (WHO) report noted that Icaridin does not significantly attack common household materials, including plastic coatings and varnishes, a key differentiator from DEET. This property simplifies packaging selection and expands the range of compatible product formats.

Evidence DimensionEffect on Plastics and Synthetics
Target Compound DataDoes not dissolve or damage plastics, vinyl, or synthetic fabrics.
Comparator Or BaselineDEET: Known to be a solvent that can damage or dissolve plastics, rubber, leather, vinyl, rayon, and spandex.
Quantified DifferenceQualitative but absolute: Non-damaging vs. Damaging.
ConditionsDirect contact of the active ingredient with various common polymers and synthetic materials.

This eliminates the risk of product-packaging incompatibility and product damage to gear and apparel, reducing formulation constraints and expanding end-use applications.

Improved Safety Profile: Significantly Lower Dermal Absorption Compared to DEET

Icaridin demonstrates a more favorable safety profile for topical applications due to its low dermal absorption. Studies cited by the CDC indicate that only about 6% of applied Icaridin is absorbed through the skin. In contrast, the dermal absorption of DEET is reported to be significantly higher, in the range of 10% to 20%. This lower systemic uptake contributes to Icaridin's reduced risk of skin irritation and makes it a preferred active ingredient for products intended for frequent use or for sensitive populations.

Evidence DimensionDermal Absorption Rate
Target Compound Data~6% of applied dose absorbed through skin.
Comparator Or BaselineDEET: 10% - 20% of applied dose absorbed through skin.
Quantified DifferenceIcaridin has a 40% to 70% lower dermal absorption rate compared to DEET.
ConditionsTopical application on human skin, based on CDC-cited reports.

Lower dermal absorption is a critical advantage for regulatory approval and marketing of products for children, pregnant women, and users with sensitive skin.

Enhanced Persistence and Efficacy Against Key Malaria Vector

In a field study in Burkina Faso against malaria vectors, Icaridin (KBR 3023) demonstrated superior persistence and a lower effective dose compared to both DEET and IR3535. The estimated half-life of Icaridin on the skin was 4.1 hours, significantly longer than the 2.9 hours recorded for both DEET and IR3535. Furthermore, to achieve 95% protection (ED95) against *Anopheles gambiae s.l.*, Icaridin required a dose of only 81.8 µg/cm², whereas DEET required 94.3 µg/cm² and IR3535 required a much higher 212.4 µg/cm². This indicates Icaridin provides longer-lasting protection with a lower applied concentration against this critical disease vector.

Evidence DimensionRepellent Half-Life on Skin & 95% Effective Dose (ED95) vs. *An. gambiae*
Target Compound DataHalf-life: 4.1 hours; ED95: 81.8 µg/cm².
Comparator Or BaselineDEET: Half-life: 2.9 hours; ED95: 94.3 µg/cm². IR3535: Half-life: 2.9 hours; ED95: 212.4 µg/cm².
Quantified DifferenceIcaridin's half-life is ~41% longer than DEET's; its effective dose is ~13% lower than DEET's and ~61% lower than IR3535's.
ConditionsField study on human subjects in Burkina Faso against wild *Anopheles gambiae s.l.* populations.

For public health applications and products targeting malaria-endemic regions, Icaridin offers a quantifiable advantage in protection duration and efficiency over both DEET and IR3535.

Comparable High-Concentration Efficacy Against Ticks Over 12 Hours

In long-duration tests against nymphal lone star ticks (*Amblyomma americanum*), Icaridin demonstrated efficacy statistically equivalent to high-concentration DEET. A 20% picaridin lotion repelled over 99% of ticks over a 12-hour period, with a proportion of non-repelled ticks of just 0.0099. This performance was not significantly different from a 33% DEET formulation, which had a non-repelled proportion of 0.0114. Both were significantly more effective than a 20% IR3535 spray and a 10% IR3535 lotion. This shows that Icaridin can match the benchmark performance of DEET for long-duration tick protection, but at a lower concentration.

Evidence DimensionProportion of Ticks Not Repelled Over 12 Hours
Target Compound Data0.0099 (0.99%) for 20% Icaridin lotion.
Comparator Or Baseline0.0114 (1.14%) for 33% DEET cream. A 20% IR3535 spray was significantly less effective.
Quantified DifferenceNo significant statistical difference in performance between 20% Icaridin and 33% DEET.
ConditionsIn-vivo test on human subjects against *Amblyomma americanum* nymphs over a 12-hour challenge period.

This provides evidence that Icaridin can be formulated at a lower concentration than DEET to achieve the same level of long-lasting tick repellency, a key performance metric for products sold in tick-endemic areas.

Formulations for Sensitive Materials and Integrated Apparel

Icaridin is the indicated choice for repellents intended for use on or near products made of plastic, rubber, or synthetic fabrics. Its non-reactivity with polymers prevents damage to outdoor gear, electronic housings, fishing lines, and technical apparel, a known issue with DEET-based products. This makes it ideal for military, athletic, and outdoor consumer goods where material integrity is paramount.

Topical Products for Children and Sensitive Skin

Due to its significantly lower dermal absorption rate compared to DEET and its reputation for low skin irritation, Icaridin is a primary candidate for insect repellent formulations targeting children, pregnant women, or individuals with sensitive skin. Its favorable safety profile allows for the development of products that require frequent application without the same level of concern for systemic exposure.

High-Performance, Long-Duration Public Health Repellents

With a longer repellent half-life and a lower effective dose against key disease vectors like *Anopheles gambiae* than DEET or IR3535, Icaridin is well-suited for development into premium, long-lasting repellents for travelers, NGOs, and public health initiatives in high-risk, malaria-endemic regions.

Cosmetically-Elegant and Odor-Free Consumer Products

Icaridin's nearly odorless and non-greasy characteristics make it the superior active ingredient for consumer products where user experience is a key purchasing driver. This allows for the creation of aesthetically pleasing lotions, sprays, and wipes that encourage consistent and correct user application, thereby increasing overall efficacy.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless liquid; [Merck Index]

Color/Form

Colorless liquid

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

229.16779360 Da

Monoisotopic Mass

229.16779360 Da

Boiling Point

296 °C
BP: 208 °C at 1013 hPa

Heavy Atom Count

16

Density

1.07 at 20 °C

LogP

log Kow = 2.11 at 20 °C (unbuffered); 2.23 (pH 4-9) at 20 °C

Odor

Nearly odorless

Decomposition

When heated to decomposition it emits toxic vapors of nitrogen oxide.

Appearance

Solid powder

Melting Point

-170
< -170 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N51GQX0837

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Picaridin is a colorless, nearly odorless liquid. It is highly soluble in water. USE: Picaridin is a topical insect repellent for humans and animals. EXPOSURE: Workers that produce or use picaridin may breathe in mists or have direct skin contact. The general population may be exposed by inhalation of mist and dermal contact when applying to the skin. If picaridin is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It is not expected to be broken down by sunlight in air. It will not volatilize from soil and water surfaces into the air. It is expected to move easily through soil. It is not expected to build up in fish. RISK: Data on the potential for picaridin to produce toxic effects in humans were not available. Picaridin caused moderate eye irritation in laboratory animals. Skin irritation was observed following repeated skin applications. Picaridin did not cause skin allergy. A toxic effect observed in laboratory animals following repeated oral or skin exposure to picaridin was a type of kidney injury that only occurs in male rats. This species-specific injury is not relevant to human health. No evidence of infertility, increased abortion, or birth defects were observed in laboratory animals exposed to picaridin before and/or during pregnancy. Tumors were not increased in laboratory animals following lifetime skin exposure to picaridin. The U.S. EPA Office of Pesticide Programs determined that picaridin is not likely to be carcinogenic to humans. The potential for picaridin to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

Icaridin is indicated for use to repel insects, such as mosquitoes, biting flies, ticks, chiggers, and fleas, via topical use or over clothing.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Insect Repellents

Pharmacology

Icaridin is a cyclic amine and piperidine compound that is expected to stimulate the sensory hairs on the antennae of insects [L4595].

Mechanism of Action

The exact mechanism and target molecules of icaridin repelling insects are not fully understood; it is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect's inability to recognize its host's cues. It is also suggested that icaridin may bind to odorant binding protein 1 (AgamOBP1) at different binding sites. A study demonstrated that icaridin inhibited the odorant-induced responses of AaOR2 and AaOR8 expressed in Xenopus oocytes, leading to altered olfactory inputs by olfactory sensory neurons (OSN).
DEET, 2-undecanone (2-U), IR3535 and Picaridin are widely used as insect repellents to prevent interactions between humans and many arthropods including mosquitoes. Their molecular action has only recently been studied, yielding seemingly contradictory theories including odorant-dependent inhibitory and odorant-independent excitatory activities on insect olfactory sensory neurons (OSNs) and odorant receptor proteins (ORs). Here we characterize the action of these repellents on two Aedes aegypti ORs, AaOR2 and AaOR8, individually co-expressed with the common co-receptor AaOR7 in Xenopus oocytes; these ORs are respectively activated by the odors indole (AaOR2) and (R)-(-)-1-octen3-ol (AaOR8), odorants used to locate oviposition sites and host animals. In the absence of odorants, DEET activates AaOR2 but not AaOR8, while 2-U activates AaOR8 but not AaOR2; IR3535 and Picaridin do not activate these ORs. In the presence of odors, DEET strongly inhibits AaOR8 but not AaOR2, while 2-U strongly inhibits AaOR2 but not AaOR8; IR3535 and Picaridin strongly inhibit both ORs. These data demonstrate that repellents can act as olfactory agonists or antagonists, thus modulating OR activity, bringing concordance to conflicting models.

Vapor Pressure

0.00044 [mmHg]
VP: 3.4X10-4 hPa at 20 °C; 5.9X10-4 hPa at 25 °C; 7.1X10-3 hPa at 50 °C
4.43X10-4 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

119515-38-7

Absorption Distribution and Excretion

In a dermal metabolism rat study, dermal application of 20 mg/kg of radio-labeled icaridin resulted in 61-66% of the dose absorbed through the skin. Following topical application of 20 mg/kg on rats, the peak plasma concentrations were measured to be 0.5 μg/mL in male rats and 0.8-1.6 μg/mL in female rats. In a study of human volunteers, less than 6% of the applied doses were absorbed after topical application of 14.7 or 15.0 mg of technical grade icaridin and covering the application site with a protective wrap for eight hours.
Following topical administration on rats at doses of 20 mg/kg, urinary excretion was reported to be the primary route of elimination where 73-88% of the parent compound was recovered in the urine. At doses of 200 mg/kg, 33-40% of the administered dose was excreted in the urine or feces. No data were available on the composition of parent compound and metabolites in the urine of either animals or humans.
In a rat study, dermal application of icaridin at doses of either 20 mg/kg or 200 mg/kg resulted in plasma concentrations ranging from 0.5 μg/ml for males and 0.8-1.6 μg/ml for females in the 20 mg/kg test group, and 4.48 μg/ml in male rats and 1.70 μg/ml and female rats in the 200 mg/kg test group. Icaridin applied to the arms of human volunteers was not found in blood plasma.
There is no available information on the clearance of icaridin.
Picaridin and oxybenzone are two active ingredients found in repellent and sunscreen preparations, respectively. We performed a series of in vitro diffusion studies to evaluate the transmembrane permeation of picaridin and oxybenzone across human epidermis and poly(dimethylsiloxane) (PDMS) membrane. Permeation of picaridin (PCR) and oxybenzone (OBZ) across human epidermis was suppressed when both active ingredients were used concurrently; increasing concentration of the test compounds further reduced the permeation percentage of picaridin and oxybenzone. While permeation characteristics were correlative between human epidermis and PDMS membrane, permeability of PDMS membrane was significantly larger than that of human epidermis. The findings were different from concurrent use of repellent DEET and sunscreen oxybenzone in which a synergistic permeation enhancement was observed. Further comparative studies are therefore needed to understand permeation mechanisms and interactions between picaridin and oxybenzone.
Increased awareness of skin cancer and mosquito-transmitted diseases has increased use of insect repellents and sunscreens. The challenge in setting recommendations for use and reapplication, especially when used concomitantly, lies in finding the balance between applying a durable product effective in withstanding natural and physical factors such as water, sweat, temperature and abrasion, while limiting percutaneous absorption and decreasing risk of potential dermal and systemic toxicity. Inorganic sunscreens show no or little percutaneous absorption or toxic effects in comparison to organic sunscreens, which show varying levels of dermal penetration and cutaneous adverse effects. An alternative to N,N-diethyl-m-toluamide (DEET), the traditional gold standard compound in insect repellents, picaridin appears as efficacious, has lower risk of toxicity, and when used simultaneously with sunscreen may decrease percutaneous absorption of both compounds. Conversely, combined use of DEET and sunscreen results in significantly higher absorption of both compounds. It is important to increase consumer awareness of "washing in" of various compounds leading to increased risk of toxicity, as well as differences in reapplication need due to "washing off" caused by water, sweat and abrasion. Although much remains to be studied, to maximize efficacy and decrease toxicity, contemporary research tools, including dermatopharmokinetics, should aid these prospective advances.
The skin of 6 male human volunteers/group was exposed to 15.0 or 14.7 mg/person (37 uCi/person) of 14C-KBR 3023 (undiluted) or as a preparation in ethanol (15% (w/w). The subjects were exposed to the test material for 8 hours under a non-occlusive protective wrap. At the end of the treatment period, the treated area was swabbed with isopropyl alcohol and rinsed with the alcohol. The swabs and alcohol were saved for further analysis. Tape stripping in the proximity of the dosing site was performed at 1, 23 and 45 hours post-exposure. Blood samples were drawn at 0, 2, 4, 6, 8, 10, 12, 16, 24, 36, 48, 72 and 120 hours post-application from both the ipsilateral and contralateral arms. Urine was collected prior to dosing and in the following intervals: 0 to 4, 4 to 8, 8 to 12, 12 to 24, 24 to 36, 36 to 48, 48 to 60, 60 to 72, 72 to 84, 84 to 96, 96 to 108, 108 to 120, and 120 to 128 hours post-application. Feces were collected throughout the 128 hour collection period. Most of the applied dose was recovered in the rinsate and on the swabs, protective covering and duoderm at the end of the exposure period, 94.16% and 95.23% of the test material in ethanol and the undiluted test material, respectively. Radiolabel was recovered in the urine of the test subjects (mean values: 3.76% (range: 2.20 to 7.00%) and 1.66% (range: 0.70 to 2.29%) of the applied dose for the solution and undiluted material, respectively). Ninety three to 94% of the label was recovered in the 1st 24 hours. Recovery of radiolabelled compound from the plasma was negligible. Absorption of the radiolabelled compound through the skin was quite limited under the conditions of the study. The use of a vehicle (ethanol) seemed to enhance its absorption.
... The skin of a total of 5 rats/sex was treated daily for 2 weeks with 20 mg/kg of unlabeled KBR 3023 technical (purity: 99.1%), followed by exposure to a single dose of 20 mg/kg of the radiolabeled test material for 7 days. /In a second test/ the skin of a total of 5 rats/sex was exposed to a single dose of 200 mg/kg of the radiolabeled test material for 7 days. ... The primary route of excretion was the urine (73 to 88% of the absorbed dose). Pretreatment did not appear to affect the excretion profile. For the 200 mg/kg dermal treatment, the mean percentages of the administered dose which were recovered in the urine and feces ranged between 33 and 40% for the males and females, respectively. The radioactivity recovered in the urine represented 78 and 91% of the total for males and females, respectively.

Metabolism Metabolites

There is limited data on the metabolism and resulting metabolites of the drug; however, it is estimated that icaridin undergoes phase I metabolic reactions involving 2-methylpropyl side chain or the piperidine ring being hydroxylated. It is also noted that the hydroxyethyl sidechain was oxidized to produce a carbonyl group. There was very little Phase 2 metabolism of the icaridin.
Analysis of the metabolites revealed that the predominant modifications of the parent compound were phase 1 reactions in which the piperidine ring or the 2-methylpropyl sidechain was hydroxylated or the hydroxyethyl sidechain was oxidized to the carbonyl moiety. Phase 2 conjugation reactions with glucuronide, linoleic or oleic acid constituted a very minor fraction of the recovered metabolites.

Wikipedia

Icaridin

Biological Half Life

The first elimination half-lives of icaridin were determined in a study of five male and female rats treated with a single dose of 20 mg/kg icaridin dermally. The half-lives were 35.7 hours for male and 23.9 hours in female rats. In another study of rats treated daily for 2 weeks with 20 mg/kg of unlabeled icaridin, followed by exposure to a single dose of 20 mg/kg of the radiolabeled icaridin for 7 days, the 1st elimination half-lives were 10.9 and 9.1 hours for the males and females, respectively. The 2nd half-lives were 144 and 105 hours, respectively.
Five rats/sex were dosed iv in the femoral vein with a single dose of 20 mg/kg of the test material. The test material was prepared in physiological saline. ... The 1st , 2nd and 3rd elimination half-lives were 0.9, 5.2 and 45.5 hours for the males and 0.7, 2.8 and 73.0 hours for the females.
... The skin of a total of 5 rats/sex was exposed to a single dose of 20 mg/kg of the radiolabeled test material for 7 days. ... Only 1st elimination half-lives were determined for the low dose dermal studies. These half-lives were 35.7 ... hours for the males and 23.9 ... hours for the females.
... The skin of a total of 5 rats/sex was treated daily for 2 weeks with 20 mg/kg of unlabeled KBR 3023 technical (purity: 99.1%), followed by exposure to a single dose of 20 mg/kg of the radiolabeled test material for 7 days. ... For the high dose dermal treatments, the 1st elimination half-lives were 10.9 and 9.1 hours for the males and females, respectively. The 2nd half-lives were 144 and 105 hours, respectively.

Methods of Manufacturing

Preparation: B.W. Kruger et al., European Patent Office patent 289842; eidem, United States of America patent 4900834 (1988, 1990 both to Bayer).

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

Picaridin and oxybenzone are two active ingredients found in repellent and sunscreen preparations, respectively. We performed a series of in vitro diffusion studies to evaluate the transmembrane permeation of picaridin and oxybenzone across human epidermis and poly(dimethylsiloxane) (PDMS) membrane. Permeation of picaridin (PCR) and oxybenzone (OBZ) across human epidermis was suppressed when both active ingredients were used concurrently; increasing concentration of the test compounds further reduced the permeation percentage of picaridin and oxybenzone. While permeation characteristics were correlative between human epidermis and PDMS membrane, permeability of PDMS membrane was significantly larger than that of human epidermis. The findings were different from concurrent use of repellent DEET and sunscreen oxybenzone in which a synergistic permeation enhancement was observed. Further comparative studies are therefore needed to understand permeation mechanisms and interactions between picaridin and oxybenzone.
Increased awareness of skin cancer and mosquito-transmitted diseases has increased use of insect repellents and sunscreens. The challenge in setting recommendations for use and reapplication, especially when used concomitantly, lies in finding the balance between applying a durable product effective in withstanding natural and physical factors such as water, sweat, temperature and abrasion, while limiting percutaneous absorption and decreasing risk of potential dermal and systemic toxicity. Inorganic sunscreens show no or little percutaneous absorption or toxic effects in comparison to organic sunscreens, which show varying levels of dermal penetration and cutaneous adverse effects. An alternative to N,N-diethyl-m-toluamide (DEET), the traditional gold standard compound in insect repellents, picaridin appears as efficacious, has lower risk of toxicity, and when used simultaneously with sunscreen may decrease percutaneous absorption of both compounds. Conversely, combined use of DEET and sunscreen results in significantly higher absorption of both compounds. It is important to increase consumer awareness of "washing in" of various compounds leading to increased risk of toxicity, as well as differences in reapplication need due to "washing off" caused by water, sweat and abrasion. Although much remains to be studied, to maximize efficacy and decrease toxicity, contemporary research tools, including dermatopharmokinetics, should aid these prospective advances.

Dates

Last modified: 08-15-2023
1: Boevé JL, Eertmans F, Adriaens E, Rossel B. Field Method for Testing Repellency of an Icaridin-Containing Skin Lotion against Vespid Wasps. Insects. 2016 Jun 3;7(2). pii: E22. doi: 10.3390/insects7020022. PubMed PMID: 27271672; PubMed Central PMCID: PMC4931434.
2: Abdel-Ghaffar F, Al-Quraishy S, Mehlhorn H. Length of tick repellency depends on formulation of the repellent compound (icaridin = Saltidin®): tests on Ixodes persulcatus and Ixodes ricinus placed on hands and clothes. Parasitol Res. 2015 Aug;114(8):3041-5. doi: 10.1007/s00436-015-4506-z. Epub 2015 May 9. PubMed PMID: 25952705.
3: Büchel K, Bendin J, Gharbi A, Rahlenbeck S, Dautel H. Repellent efficacy of DEET, Icaridin, and EBAAP against Ixodes ricinus and Ixodes scapularis nymphs (Acari, Ixodidae). Ticks Tick Borne Dis. 2015 Jun;6(4):494-8. doi: 10.1016/j.ttbdis.2015.03.019. Epub 2015 Apr 30. PubMed PMID: 25936273.

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